molecular formula C11H7N3O3 B2745681 2-(furan-2-yl)-6-nitro-1H-benzimidazole CAS No. 27146-12-9

2-(furan-2-yl)-6-nitro-1H-benzimidazole

Cat. No. B2745681
CAS RN: 27146-12-9
M. Wt: 229.195
InChI Key: VAOCIPZCVAFPGT-UHFFFAOYSA-N
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Description

Furan and benzimidazole derivatives are known to possess a wide range of biological activities . The compound “2-(furan-2-yl)-6-nitro-1H-benzimidazole” likely contains a furan ring attached to a benzimidazole ring with a nitro group at the 6th position.


Synthesis Analysis

While specific synthesis methods for “2-(furan-2-yl)-6-nitro-1H-benzimidazole” are not available, similar compounds have been synthesized through various methods. For instance, substituted benzoic acid hydrazides have been condensed with substituted aromatic and heteroaromatic aldehydes to yield target products .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they often have a planar configuration . The furan and benzimidazole rings are likely to be in the same plane, contributing to the compound’s aromaticity.


Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For example, 2-(furan-2-yl) [1,3]thiazolo [4,5-b]pyridine was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Safety And Hazards

While specific safety and hazard data for “2-(furan-2-yl)-6-nitro-1H-benzimidazole” are not available, it’s generally recommended to avoid direct contact with the compound and not to breathe dust/fume/gas/mist/vapours/spray .

Future Directions

The future directions in the research of similar compounds often involve the development of new antimicrobial agents due to the resistance of microbes to known antimicrobial drugs . Additionally, there is interest in the synthesis of bio-based materials from furan platform chemicals .

properties

IUPAC Name

2-(furan-2-yl)-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-14(16)7-3-4-8-9(6-7)13-11(12-8)10-2-1-5-17-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOCIPZCVAFPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903552
Record name NoName_4237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole

Synthesis routes and methods I

Procedure details

A stirred mixture of N-(2-amino-4-nitrophenyl)-2-furamide (125 g, 0.5 mole) in a solution of concentrated hydrochloric acid (400 m) and 850 ml of water is heated on a steam bath for 3 hr. The reaction mixture after pouring into 4 liters of ice is treated with concentrated ammonium hyroxide until basic. The intermediate is filtered to give 104 g (91 percent).
Name
N-(2-amino-4-nitrophenyl)-2-furamide
Quantity
125 g
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850 mL
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4 L
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Synthesis routes and methods II

Procedure details

A mixture of 1,2-diamino-4-nitrobenzene (31 g, 0.2 mol) and 2-furancarboxaldehyde (25 g, 0.26 mol) in 2-propanol is treated with p-benzoquinone (24 g, 0.22 mol). The reaction mixture is heated under reflux for 2 h. The reaction solution is diluted with water to precipitate the product. After drying, the crude product weighs 46 g (100%). Recrystllization from nitromethane provides an analytical sample which melts at 228°-229° C. Anal. Calcd for C11H7N3O3 ; C, 57.64; H, 3.08; N, 18.34. Found: C, 57.55; H, 3.04; N, 18.53.
Quantity
31 g
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reactant
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25 g
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24 g
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